Cas no 1693683-96-3 (Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]-)

Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]- structure
1693683-96-3 structure
Product Name:Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]-
CAS No:1693683-96-3
MF:C8H17NO2
MW:159.2260825634
CID:5296219
Update Time:2025-07-23

Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]- Chemical and Physical Properties

Names and Identifiers

    • Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]-
    • Inchi: 1S/C8H17NO2/c9-3-4-10-5-6-11-7-8-1-2-8/h8H,1-7,9H2
    • InChI Key: YTBCGXJTSHUXIU-UHFFFAOYSA-N
    • SMILES: C(N)COCCOCC1CC1

Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-785279-0.05g
{[2-(2-aminoethoxy)ethoxy]methyl}cyclopropane
1693683-96-3 95.0%
0.05g
$587.0 2025-02-22
Enamine
EN300-785279-0.1g
{[2-(2-aminoethoxy)ethoxy]methyl}cyclopropane
1693683-96-3 95.0%
0.1g
$615.0 2025-02-22
Enamine
EN300-785279-0.25g
{[2-(2-aminoethoxy)ethoxy]methyl}cyclopropane
1693683-96-3 95.0%
0.25g
$642.0 2025-02-22
Enamine
EN300-785279-0.5g
{[2-(2-aminoethoxy)ethoxy]methyl}cyclopropane
1693683-96-3 95.0%
0.5g
$671.0 2025-02-22
Enamine
EN300-785279-1.0g
{[2-(2-aminoethoxy)ethoxy]methyl}cyclopropane
1693683-96-3 95.0%
1.0g
$699.0 2025-02-22
Enamine
EN300-785279-2.5g
{[2-(2-aminoethoxy)ethoxy]methyl}cyclopropane
1693683-96-3 95.0%
2.5g
$1370.0 2025-02-22
Enamine
EN300-785279-5.0g
{[2-(2-aminoethoxy)ethoxy]methyl}cyclopropane
1693683-96-3 95.0%
5.0g
$2028.0 2025-02-22
Enamine
EN300-785279-10.0g
{[2-(2-aminoethoxy)ethoxy]methyl}cyclopropane
1693683-96-3 95.0%
10.0g
$3007.0 2025-02-22

Additional information on Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]-

Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]- (CAS No. 1693683-96-3): A Comprehensive Overview

Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]-, identified by its Chemical Abstracts Service (CAS) number 1693683-96-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, has garnered attention due to its potential applications in the development of novel therapeutic agents and biochemical probes. The presence of both ethoxy and cyclopropylmethoxy functional groups makes it a versatile intermediate for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological activities.

The structural framework of Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]- consists of an ethanamine backbone substituted with a bis(ethoxy) group at the second carbon atom, further modified by a cyclopropylmethoxy moiety. This configuration imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for exploring structure-activity relationships (SAR) in drug design. The cyclopropyl group, in particular, is known for its ability to influence binding affinity and metabolic stability, while the methoxy substituent can enhance solubility and bioavailability.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various cellular processes and are often implicated in diseases such as cancer and inflammation. The unique structural features of Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]- make it an attractive scaffold for designing PPI modulators. For instance, the flexible ethylene glycol-like linker can adapt to different binding pockets, while the cyclopropyl group can engage in hydrophobic interactions with protein residues. Such characteristics are particularly relevant in the context of recent advancements in fragment-based drug discovery (FBDD), where high-affinity leads are identified through iterative cycles of sampling and optimization.

One of the most compelling aspects of Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]- is its potential as a building block for heterocyclic compounds. Heterocycles are ubiquitous in biologically active molecules, and their incorporation into drug candidates often enhances pharmacological properties such as binding affinity and selectivity. By leveraging palladium-catalyzed cross-coupling reactions, researchers have been able to efficiently introduce various heterocyclic rings into the core structure of this compound. For example, Suzuki-Miyaura coupling has been employed to attach aryl groups to the cyclopropyl ring, while Buchwald-Hartwig amination has enabled the introduction of amine functionalities at multiple positions. These transformations have opened up new avenues for generating structurally diverse libraries suitable for high-throughput screening (HTS).

The synthesis of Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]- itself presents an interesting challenge due to the need for precise functional group manipulation. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to avoid side products. However, recent methodological advances have streamlined these processes considerably. For instance, one approach involves a one-pot sequence where the ethylene oxide ring is first installed followed by selective methylation with methyl iodide under basic conditions. This strategy minimizes intermediate isolation steps and improves overall yield.

The biological evaluation of derivatives derived from Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]- has revealed several promising leads with potential therapeutic relevance. In particular, compounds bearing modifications at the cyclopropyl ring have shown inhibitory activity against kinases involved in tumor progression. Mechanistic studies indicate that these inhibitors disrupt downstream signaling pathways by competing with ATP binding sites on target enzymes. Furthermore, computational modeling has been instrumental in understanding how subtle changes in substituent size and electronic distribution affect binding modes within protein active sites.

Another area where this compound has found utility is in the development of biochemical probes for studying enzyme mechanisms. By incorporating fluorophores or other reporter groups into its structure, researchers can design substrates or inhibitors that provide real-time information about catalytic activity and substrate recognition preferences. Such tools are invaluable for dissecting complex enzymatic networks and identifying key regulatory steps within cellular pathways.

The future prospects for Ethanamine, 2-[2-(cyclopropylmethoxy)ethoxy]- appear bright given its versatility as a synthetic intermediate and its potential biological applications. As drug discovery continues to evolve toward more targeted and personalized therapies, compounds like this one will play an increasingly important role in generating innovative molecular architectures with optimized pharmacokinetic profiles. Collaborative efforts between medicinal chemists and computational biologists will be essential in harnessing their full potential through interdisciplinary approaches combining experimental validation with predictive modeling.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd